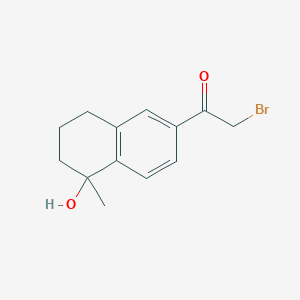
2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is an organic compound that features a bromine atom, a hydroxy group, and a naphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone typically involves the bromination of a precursor molecule followed by further functionalization. One common method involves the bromination of 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone derivatives.
Oxidation: Formation of 2-bromo-1-(5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone.
Reduction: Formation of 2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanol.
科学的研究の応用
2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-bromo-1-(5-hydroxy-5-methyl-6H-naphthalen-2-yl)ethanone: Lacks the dihydro functionality.
2-chloro-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone: Contains a chlorine atom instead of bromine.
1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone: Lacks the bromine atom.
Uniqueness
2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxy group on a naphthalene derivative. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
2-bromo-1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H15BrO2/c1-13(16)6-2-3-9-7-10(12(15)8-14)4-5-11(9)13/h4-5,7,16H,2-3,6,8H2,1H3 |
InChIキー |
OUMZDSXXODSWBC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1C=CC(=C2)C(=O)CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


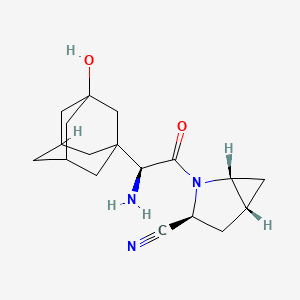
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
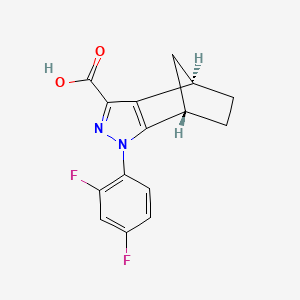
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
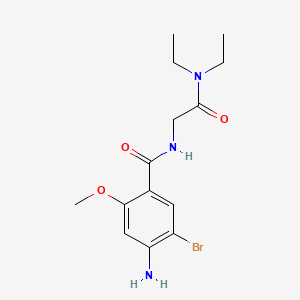



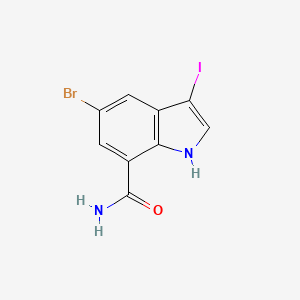
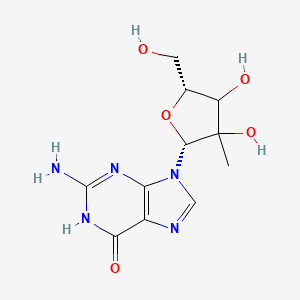
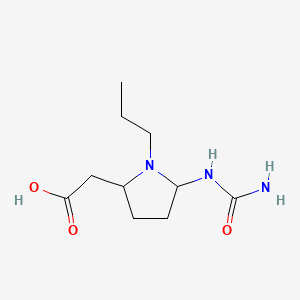
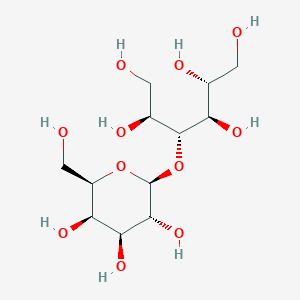
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
